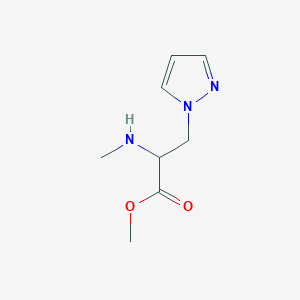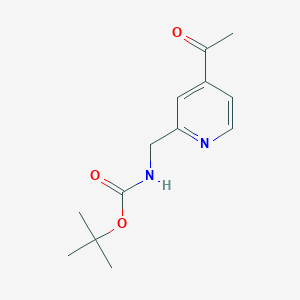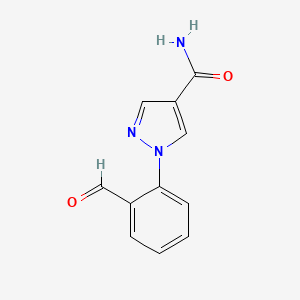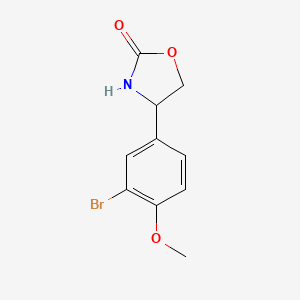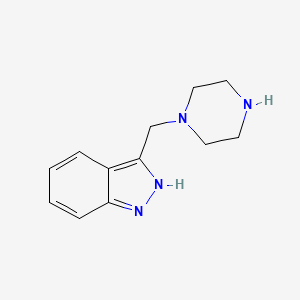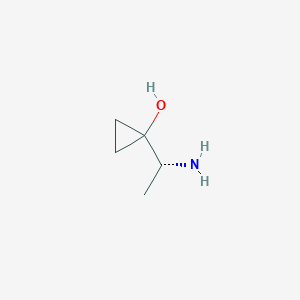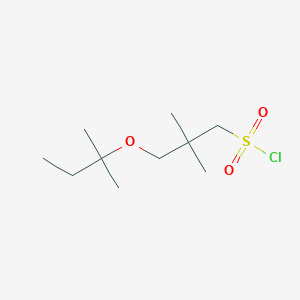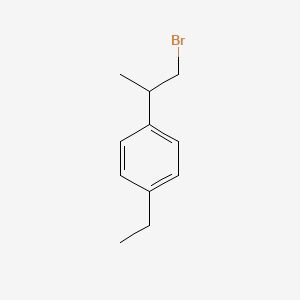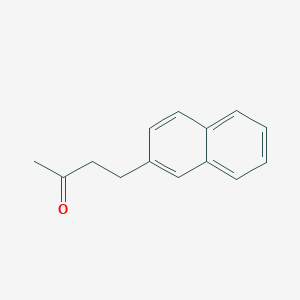
4-(Naphthalen-2-yl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Naphthalen-2-yl)butan-2-one is an organic compound that belongs to the class of naphthalenes. Naphthalenes are characterized by their structure, which consists of two fused benzene rings. This compound is notable for its aromatic properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-2-yl)butan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Naphthalen-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
Oxidation: Formation of 4-(Naphthalen-2-yl)butanoic acid.
Reduction: Formation of 4-(Naphthalen-2-yl)butan-2-ol.
Substitution: Various substituted naphthalenes depending on the reagents used.
Scientific Research Applications
4-(Naphthalen-2-yl)butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, fragrances, and other aromatic compounds.
Mechanism of Action
The mechanism of action of 4-(Naphthalen-2-yl)butan-2-one involves its interaction with various molecular targets. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic systems. Additionally, its functional groups can form hydrogen bonds and other non-covalent interactions, influencing its biological activity and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Naphthalen-1-yl)butan-2-one
- 4-(Naphthalen-2-yl)butanoic acid
- 4-(Naphthalen-2-yl)butan-2-ol
Uniqueness
4-(Naphthalen-2-yl)butan-2-one is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. Its reactivity and applications differ from those of its analogs, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
68427-26-9 |
|---|---|
Molecular Formula |
C14H14O |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
4-naphthalen-2-ylbutan-2-one |
InChI |
InChI=1S/C14H14O/c1-11(15)6-7-12-8-9-13-4-2-3-5-14(13)10-12/h2-5,8-10H,6-7H2,1H3 |
InChI Key |
ZGJUXLRCZXCYTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


